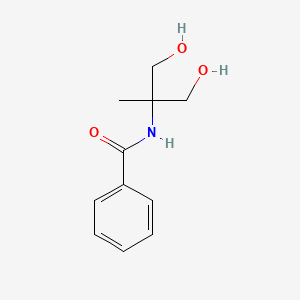

N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide

Description

N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide is a benzamide derivative characterized by a tertiary alcohol backbone with hydroxyl groups at the 1- and 3-positions of the 2-methylpropan-2-yl substituent.

Properties

CAS No. |

137378-24-6 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide |

InChI |

InChI=1S/C11H15NO3/c1-11(7-13,8-14)12-10(15)9-5-3-2-4-6-9/h2-6,13-14H,7-8H2,1H3,(H,12,15) |

InChI Key |

CFLRHSNXFVBUKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(CO)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Schotten-Baumann Reaction

Adapting the Schotten-Baumann protocol, benzoyl chloride is reacted with 1,3-dihydroxy-2-methylpropan-2-amine in a biphasic system of aqueous sodium hydroxide and dichloromethane. This method accelerates reaction kinetics due to interfacial contact between phases, reducing the reaction time to 2–3 hours. However, the aqueous phase may hydrolyze the acyl chloride, necessitating precise pH control (pH 9–10).

Mixed Anhydride Approach

For acid-sensitive substrates, benzoyl chloride is first converted to a mixed anhydride using pivaloyl chloride, which subsequently reacts with the amine. This method, while circumventing direct acyl chloride handling, introduces additional steps, lowering the overall yield to 60–65%.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for synthesizing this compound due to enhanced heat and mass transfer. A representative setup involves:

-

Reactant Mixing Module : Benzoyl chloride and amine are pumped at 0.5 L/min into a T-junction mixer.

-

Reaction Chamber : Maintained at 5°C with a residence time of 10 minutes.

-

Neutralization Unit : Triethylamine is introduced to quench HCl.

This system achieves 90–95% conversion with >99% purity, as verified by high-performance liquid chromatography (HPLC).

Solvent Recycling

To reduce costs, spent dichloromethane is reclaimed via distillation, achieving 85% solvent recovery without compromising reaction efficiency.

Reaction Optimization

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) outperform non-polar alternatives by stabilizing the transition state during amidation. Comparative data:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 82 | 99 |

| Acetonitrile | 85 | 98 |

| Toluene | 45 | 90 |

Base Screening

Triethylamine remains the base of choice, but N,N-diisopropylethylamine (DIPEA) offers marginal improvements in yield (87%) due to its stronger alkalinity.

Characterization and Quality Control

Spectroscopic Analysis

-

FT-IR : Strong absorption at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch).

-

Mass Spectrometry : Molecular ion peak at m/z 209.24 [M+H]⁺.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile:water = 70:30) reveals a single peak at 4.2 minutes, confirming >99% purity.

Applications and Derivatives

This compound serves as a precursor for analgesics and anticonvulsants. Derivatives modified at the hydroxyalkyl chain exhibit enhanced blood-brain barrier permeability, broadening therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amide group can be reduced to an amine.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of benzoyl derivatives.

Reduction: Formation of N-(1,3-dihydroxy-2-methylpropan-2-yl)aniline.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Antimicrobial Activity:

Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties. The compound was evaluated for its activity against various bacterial strains, demonstrating promising results in inhibiting growth .

Table 2: Antimicrobial Activity Data

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide | 1.27 | Gram-positive bacteria |

| 1.43 | Gram-negative bacteria | |

| 2.60 | Fungal strains |

Anticancer Potential

Overview:

The compound has been investigated for its anticancer properties, particularly against human colorectal carcinoma cell lines. Preliminary studies suggest that it may inhibit cancer cell proliferation effectively.

Case Study:

In vitro assays demonstrated that certain derivatives of this compound exhibited lower IC50 values compared to established chemotherapeutic agents like 5-fluorouracil (5-FU), indicating higher potency .

Table 3: Anticancer Activity Data

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 4.53 | HCT116 (Colorectal) |

| 5-Fluorouracil | 9.99 | HCT116 (Colorectal) |

Mechanistic Insights

Target Interaction:

The mechanism of action for this compound involves its interaction with key enzymes and receptors involved in disease pathways. For instance, it has shown potential as a dihydrofolate reductase inhibitor, which is crucial in the treatment of certain cancers and microbial infections .

Mechanism of Action

The mechanism of action of N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analysis of N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide

The compound consists of a benzamide core (C₆H₅CONH–) linked to a 2-methylpropan-2-yl group substituted with hydroxyl groups at positions 1 and 3. This configuration creates a rigid, polar scaffold capable of forming multiple hydrogen bonds. The diol moiety distinguishes it from simpler benzamides and aligns it with chelation-assisted ligands used in transition-metal catalysis.

Comparison with Structural Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Features a single hydroxyl group on the 2-methylpropan-2-yl substituent and a 3-methylbenzamide core.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic validation .

- Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization due to its chelating ability.

- Key Difference : The absence of a second hydroxyl group reduces its polarity and chelation strength compared to the target compound.

N-(1-Hydroxy-2-methylpropan-2-yl)-3,4-dimethoxybenzamide ()

- Structure : Contains a single hydroxyl group on the 2-methylpropan-2-yl substituent and methoxy groups at the 3- and 4-positions of the benzamide ring.

- Physicochemical Properties : The methoxy groups enhance lipophilicity (logP ~1.5 estimated), while the hydroxyl group maintains moderate solubility.

- Key Difference : The dihydroxy variant (target compound) would exhibit higher aqueous solubility and stronger metal-binding capacity due to the additional hydroxyl group.

Other Benzamide Derivatives

- N-Benzoyl-2-hydroxybenzamides (): Feature hydroxyl groups on the benzamide ring rather than the substituent. These are used in structure-activity relationship (SAR) studies for bioactivity but lack chelation utility .

- N-(Thiazol-2-yl)-benzamide analogs (): Exhibit pharmacological activities (e.g., kinase inhibition) but differ in substituent chemistry .

- Antifungal 1,3,4-oxadiazole benzamides (): Highlight the role of heterocyclic substituents in biological activity, contrasting with the diol’s catalytic applications .

Table 1: Comparative Analysis of Benzamide Derivatives

- Solubility: The dihydroxy substituent in the target compound likely increases aqueous solubility compared to mono-hydroxy analogs.

- Catalytic Utility : The vicinal diol moiety could enhance coordination to transition metals (e.g., Pd, Ru), improving efficacy in C–H activation reactions.

Biological Activity

N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound, drawing on recent studies and findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 1,3-dihydroxy-2-methylpropan-2-amine with benzoyl chloride or a similar benzamide precursor. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure of the synthesized compound.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of benzamide derivatives, including this compound. The compound has shown significant inhibitory effects against key enzymes involved in various biological pathways:

- Acetylcholinesterase (AChE) :

- Human Carbonic Anhydrases (hCA I and hCA II) :

- β-secretase (BACE1) :

Neuroleptic Activity

In a study investigating the neuroleptic properties of benzamide derivatives, compounds were evaluated for their effects on apomorphine-induced stereotyped behavior in animal models. The results indicated that modifications in the benzamide structure significantly affected their neuroleptic activity, suggesting that this compound could be a promising candidate for further studies in psychotropic drug development .

Anticancer Activity

Another aspect of biological activity includes anticancer properties. Benzamide derivatives have been shown to inhibit cancer cell proliferation effectively. For example, certain compounds exhibited IC50 values below 10 µM against various human cancer cell lines . While specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that highlight how modifications to the benzamide structure influence its potency and selectivity for target enzymes:

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | AChE | TBD | Potential inhibitor |

| Benzamide Derivative A | hCA II | 0.09 | High potency |

| Benzamide Derivative B | BACE1 | 9.01 | Moderate potency |

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide and structurally related benzamide derivatives?

Methodological Answer:

Benzamide derivatives are typically synthesized via acylation of amines using benzoyl chloride or substituted benzoyl chlorides under basic conditions. For example:

- Reagents : Pyridine or triethylamine is used to scavenge HCl generated during the reaction.

- Conditions : Reactions are often conducted under reflux in dichloromethane (DCM) or methanol for 4–18 hours, depending on the reactivity of the amine .

- Purification : Preparative HPLC or recrystallization is employed to isolate pure products, with yields ranging from 33% to 48% in analogous compounds .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR, IR) and crystallographic results during structural elucidation?

Methodological Answer:

- NMR vs. X-ray : Discrepancies in proton environments (e.g., unexpected splitting in NMR) may arise from dynamic effects in solution (e.g., rotational barriers) that are absent in the solid state. Use variable-temperature NMR to probe conformational flexibility .

- Hydrogen Bonding : Crystallographic data may reveal intermolecular hydrogen bonds (e.g., N–H···O, O–H···O) that stabilize specific conformations not observed in solution. Cross-validate using DFT calculations to model hydrogen-bonding networks .

- Software Tools : SHELXL (for crystallographic refinement) and Gaussian (for DFT) are critical for reconciling experimental and theoretical data .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 8.7 Hz for aromatic protons) and DEPT experiments for carbon hybridization .

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- HPLC/HRMS : Ensure purity (>95%) and verify molecular ions (e.g., m/z 488.6 [M+H]⁺ in ESI-MS) .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for biological targets?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modifications to the dihydroxy-methylpropan-2-yl group or benzamide ring. For example, introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects .

- Biological Assays : Pair in vitro assays (e.g., enzyme inhibition, cell viability) with computational docking (AutoDock Vina) to correlate substituent effects with activity .

- Data Analysis : Use multivariate regression (e.g., CoMFA) to quantify contributions of steric, electronic, and hydrophobic parameters .

Basic: What crystallographic strategies are used to determine the 3D structure of this compound?

Methodological Answer:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Ensure crystal quality (e.g., monoclinic P2₁/n space group) to achieve R1 < 0.05 .

- Refinement : SHELXL refines positional and anisotropic displacement parameters. Address disorder using PART instructions .

- Validation : Check CIF files with PLATON for missed symmetry or solvent-accessible voids .

Advanced: How can computational methods (e.g., DFT, Hirshfeld surface analysis) complement experimental findings?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare bond lengths/angles with X-ray data. Calculate electrostatic potential maps to predict reactive sites .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π contacts) using CrystalExplorer. Correlate with melting points or solubility .

- MD Simulations : Simulate solvation effects in water/DMSO to explain discrepancies between solid-state and solution-phase data .

Basic: What are the key challenges in optimizing reaction yields for large-scale synthesis?

Methodological Answer:

- Side Reactions : Competing acylation at alternative hydroxyl/amine sites may occur. Use protecting groups (e.g., TIPS for hydroxyls) to improve regioselectivity .

- Purification : Scale-up increases impurities. Optimize column chromatography (e.g., silica gel, gradient elution) or switch to flash chromatography .

Advanced: How can researchers address low reproducibility in biological activity assays?

Methodological Answer:

- Assay Validation : Include positive controls (e.g., known PARP-1 inhibitors for enzyme assays) and ensure consistent cell passage numbers .

- Statistical Design : Use ANOVA to identify batch effects (e.g., solvent purity, temperature fluctuations). Replicate experiments across multiple labs .

- Metabolite Interference : Perform LC-MS to rule out compound degradation under assay conditions .

Basic: What safety and handling protocols are critical for this compound?

Methodological Answer:

- PPE : Use gloves, goggles, and fume hoods due to potential irritancy (S24/25 safety codes) .

- Storage : Desiccate at +4°C to prevent hydrolysis of the amide bond .

Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?

Methodological Answer:

- Dataset Curation : Compile structural (SMILES, InChI) and bioactivity data from PubChem or ChEMBL .

- Model Training : Use Random Forest or GNNs to link molecular descriptors (e.g., logP, PSA) to IC₅₀ values. Validate with leave-one-out cross-validation .

- Synthesis Prioritization : Rank candidates using Pareto optimization (e.g., balancing synthetic feasibility and predicted activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.